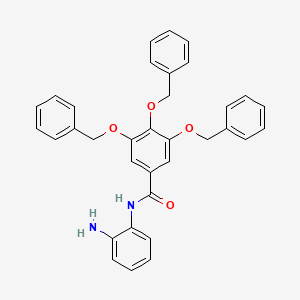
5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with a benzamide moiety, which contributes to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 5-position of the benzene ring can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the chlorinated intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzodioxin ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified benzodioxin derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the benzodioxin ring, which may result in different chemical and biological properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide: Lacks the chlorine atom, which may affect its reactivity and interactions.
Uniqueness
5-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide is unique due to the presence of both the chlorine atom and the benzodioxin ring, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
634186-12-2 |
|---|---|
Fórmula molecular |
C15H12ClNO4 |
Peso molecular |
305.71 g/mol |
Nombre IUPAC |
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H12ClNO4/c16-9-1-3-12(18)11(7-9)15(19)17-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8,18H,5-6H2,(H,17,19) |
Clave InChI |
UALKBIDJXNMXNJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)


![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)


